molecular formula C11H20N4O B13632637 (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Cat. No.: B13632637
M. Wt: 224.30 g/mol
InChI Key: MOAMHZRMACVAMG-UHFFFAOYSA-N
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Description

(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is a complex organic compound that features a morpholine ring substituted with an ethyl group, a pyrazole ring, and a methanamine group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves multi-step organic reactions

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction where an appropriate halogenated precursor reacts with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or morpholine rings.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential applications in the study of enzyme interactions and cellular pathways. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The pyrazole and morpholine rings are known for their pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-3-methyl-pyrazol-4-yl)methanamine: Similar structure but lacks the morpholine ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but different functional groups.

Uniqueness

(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is unique due to the combination of the pyrazole and morpholine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

[4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine

InChI

InChI=1S/C11H20N4O/c1-3-15-4-5-16-10(6-12)11(15)9-7-13-14(2)8-9/h7-8,10-11H,3-6,12H2,1-2H3

InChI Key

MOAMHZRMACVAMG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1C2=CN(N=C2)C)CN

Origin of Product

United States

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